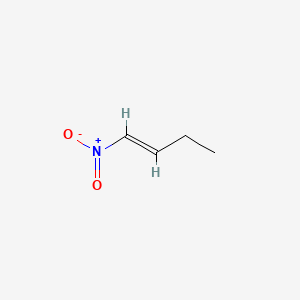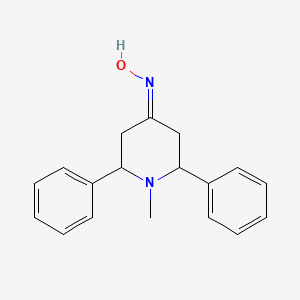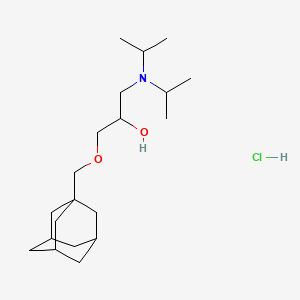![molecular formula C23H24O7 B1654889 [(1S,2S,5R,6S)-5-benzoyloxy-2-ethoxy-1,6-dihydroxycyclohex-3-en-1-yl]methyl benzoate CAS No. 287194-67-6](/img/structure/B1654889.png)
[(1S,2S,5R,6S)-5-benzoyloxy-2-ethoxy-1,6-dihydroxycyclohex-3-en-1-yl]methyl benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
[(1S,2S,5R,6S)-5-benzoyloxy-2-ethoxy-1,6-dihydroxycyclohex-3-en-1-yl]methyl benzoate is primarily isolated from natural sources, specifically from the stems of Uvaria boniana Finet . The extraction process involves the use of organic solvents such as chloroform, dichloromethane, ethyl acetate, dimethyl sulfoxide, and acetone. The compound is then purified using chromatographic techniques to obtain a high-purity product.
Industrial Production Methods
Currently, there are no well-documented industrial production methods for this compound. The compound is mainly produced in research laboratories for scientific studies. The focus remains on optimizing extraction and purification processes to increase yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
[(1S,2S,5R,6S)-5-benzoyloxy-2-ethoxy-1,6-dihydroxycyclohex-3-en-1-yl]methyl benzoate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogens in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols.
Aplicaciones Científicas De Investigación
[(1S,2S,5R,6S)-5-benzoyloxy-2-ethoxy-1,6-dihydroxycyclohex-3-en-1-yl]methyl benzoate has diverse applications in scientific research, including:
Chemistry: Used as a model compound to study polyoxygenated cyclohexenes and their reactivity.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Mecanismo De Acción
The mechanism of action of [(1S,2S,5R,6S)-5-benzoyloxy-2-ethoxy-1,6-dihydroxycyclohex-3-en-1-yl]methyl benzoate involves its interaction with specific molecular targets and pathways. While detailed studies are limited, it is believed that the compound exerts its effects through the modulation of cellular signaling pathways and enzyme activities. Further research is needed to elucidate the exact molecular mechanisms involved .
Comparación Con Compuestos Similares
Similar Compounds
- Uvarigranol A
- Uvarigranol B
- Uvarigranol D
Comparison
[(1S,2S,5R,6S)-5-benzoyloxy-2-ethoxy-1,6-dihydroxycyclohex-3-en-1-yl]methyl benzoate is unique due to its specific polyoxygenated cyclohexene structure, which distinguishes it from other similar compounds. While Uvarigranol A, B, and D share some structural similarities, this compound has distinct functional groups that contribute to its unique chemical and biological properties .
Propiedades
Número CAS |
287194-67-6 |
|---|---|
Fórmula molecular |
C23H24O7 |
Peso molecular |
412.4 |
Nombre IUPAC |
[(1S,2S,5R,6S)-5-benzoyloxy-2-ethoxy-1,6-dihydroxycyclohex-3-en-1-yl]methyl benzoate |
InChI |
InChI=1S/C23H24O7/c1-2-28-19-14-13-18(30-22(26)17-11-7-4-8-12-17)20(24)23(19,27)15-29-21(25)16-9-5-3-6-10-16/h3-14,18-20,24,27H,2,15H2,1H3/t18-,19+,20+,23-/m1/s1 |
Clave InChI |
RDUAKQUSLVHHOC-QTDGGUCWSA-N |
SMILES |
CCOC1C=CC(C(C1(COC(=O)C2=CC=CC=C2)O)O)OC(=O)C3=CC=CC=C3 |
SMILES isomérico |
CCO[C@H]1C=C[C@H]([C@@H]([C@]1(COC(=O)C2=CC=CC=C2)O)O)OC(=O)C3=CC=CC=C3 |
SMILES canónico |
CCOC1C=CC(C(C1(COC(=O)C2=CC=CC=C2)O)O)OC(=O)C3=CC=CC=C3 |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Acetamide, N-[2-(4-hydroxyphenyl)-1-methylethyl]-](/img/structure/B1654807.png)

![3-[(3,4-Dioxonaphthalen-1-yl)amino]benzoic acid](/img/structure/B1654812.png)
![4-[(3-Methoxyphenyl)amino]naphthalene-1,2-dione](/img/structure/B1654813.png)



![1,2-Dimethylnaphtho[1,2-d]thiazol-3-ium](/img/structure/B1654821.png)





